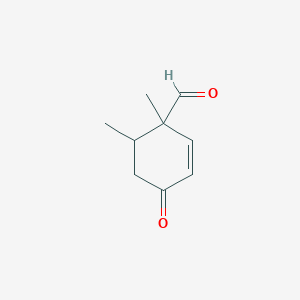
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde is an organic compound with the molecular formula C9H12O2 It is a cyclohexene derivative featuring both aldehyde and ketone functional groups
准备方法
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of methylene iodide with ethyl acetoacetate in the presence of sodium methoxide can yield the desired compound . Another method involves the Diels-Alder reaction of 2-methoxy-1,3-butadiene with ethyl-2-butynoate, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of piperidine in the Knoevenagel condensation reaction is one such method . Additionally, variations of the Robinson annulation reaction can be employed to produce this compound efficiently .
化学反应分析
Types of Reactions
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The ketone and aldehyde groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
科学研究应用
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
作用机制
The mechanism of action of 1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
- Ethyl 2-Methyl-4-oxocyclohex-2-ene-1-carboxylate
- Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate
- 4-oxocyclohex-2-ene-1-carboxylate
Uniqueness
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde is unique due to its specific substitution pattern and the presence of both aldehyde and ketone functional groups. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
属性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
1,6-dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-7-5-8(11)3-4-9(7,2)6-10/h3-4,6-7H,5H2,1-2H3 |
InChI 键 |
MFRRZNDRBLPSLK-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)C=CC1(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



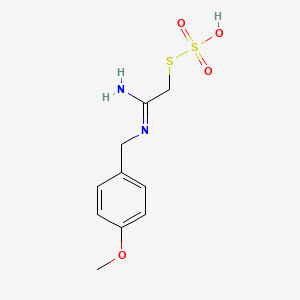

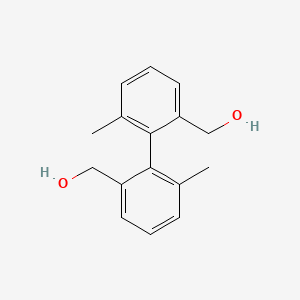
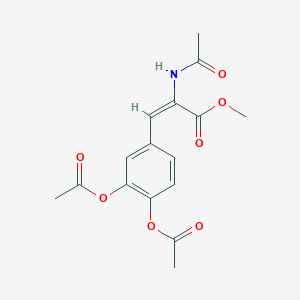
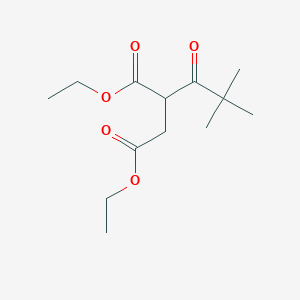


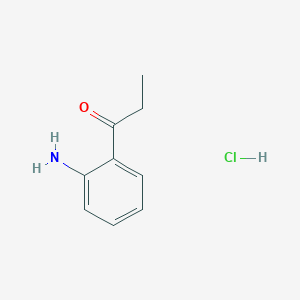
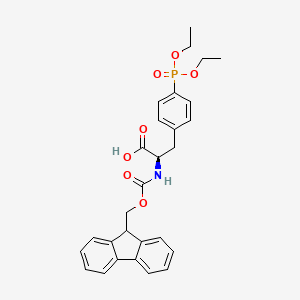
![(5S,6S,7S,8S)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide](/img/structure/B13818208.png)
![1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-](/img/structure/B13818211.png)


